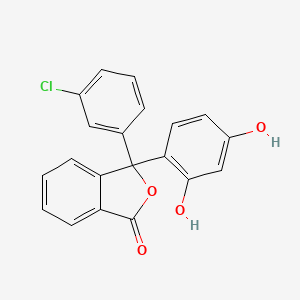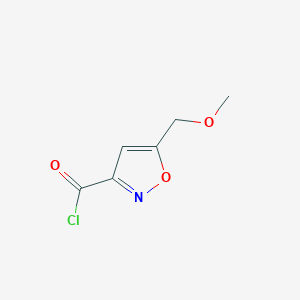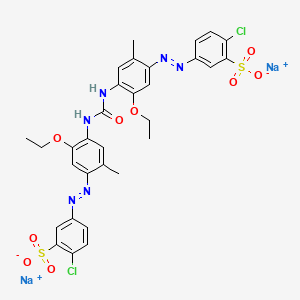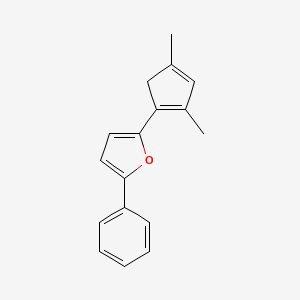
Furan, 2-(2,4-dimethyl-1,3-cyclopentadien-1-yl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran is an organic compound that features a unique structure combining a cyclopentadiene ring with a furan ring, both of which are substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran typically involves a multi-step process. One common method starts with the preparation of the cyclopentadiene derivative. This can be achieved through the Diels-Alder reaction between a suitable diene and a dienophile. The resulting cyclopentadiene derivative is then subjected to further functionalization to introduce the methyl groups at the 2 and 4 positions.
The next step involves the formation of the furan ring. This can be accomplished through a cyclization reaction, where the cyclopentadiene derivative is treated with a suitable reagent, such as an acid catalyst, to promote the formation of the furan ring. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the furan ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce double bonds or other functional groups.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes
Scientific Research Applications
2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran has several scientific research applications, including:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.
Medicinal Chemistry: The compound’s potential biological activity makes it of interest for drug discovery and development, particularly in the design of new therapeutic agents.
Catalysis: It can be used as a ligand or catalyst in various chemical reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, activation of receptors, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylthiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylpyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylbenzofuran: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran is unique due to the combination of its cyclopentadiene and furan rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
601468-64-8 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(2,4-dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran |
InChI |
InChI=1S/C17H16O/c1-12-10-13(2)15(11-12)17-9-8-16(18-17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
ZFJJRLRXEFEULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C1)C2=CC=C(O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


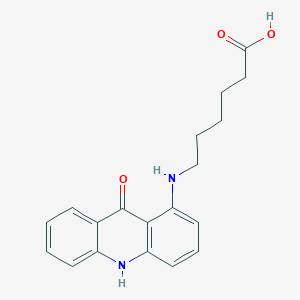
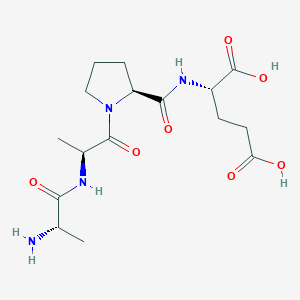
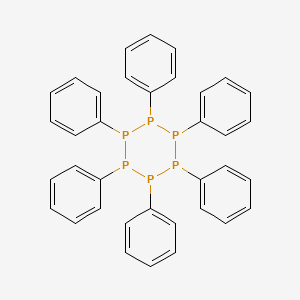
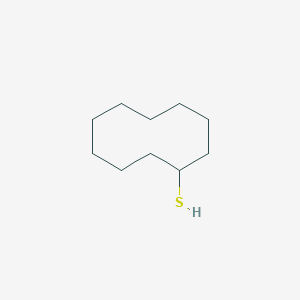

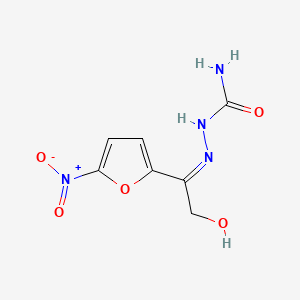
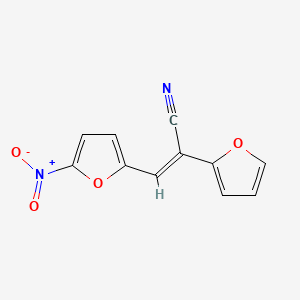
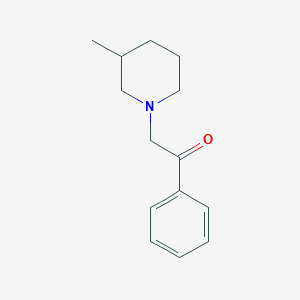

![3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12907980.png)
![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12907985.png)
